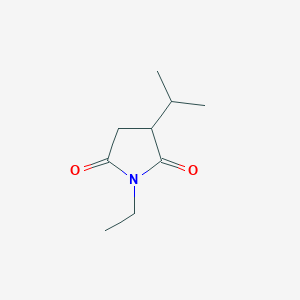

1-Ethyl-3-isopropylpyrrolidine-2,5-dione

Description

Properties

CAS No. |

185760-08-1 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1-ethyl-3-propan-2-ylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C9H15NO2/c1-4-10-8(11)5-7(6(2)3)9(10)12/h6-7H,4-5H2,1-3H3 |

InChI Key |

FQGLURDPVKEDAX-UHFFFAOYSA-N |

SMILES |

CCN1C(=O)CC(C1=O)C(C)C |

Canonical SMILES |

CCN1C(=O)CC(C1=O)C(C)C |

Synonyms |

2,5-Pyrrolidinedione,1-ethyl-3-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-N-ethylsuccinimide typically involves the reaction of succinic anhydride with isopropylamine and ethylamine. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the succinimide ring. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as dichloromethane or toluene.

Industrial Production Methods: In industrial settings, the production of 2-Isopropyl-N-ethylsuccinimide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-N-ethylsuccinimide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The succinimide ring can undergo nucleophilic substitution reactions, where the isopropyl or ethyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-Isopropyl-N-ethylsuccinimide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in biochemical assays.

Medicine: Research into its potential therapeutic applications is ongoing. It may have anticonvulsant or neuroprotective properties, similar to other succinimides.

Industry: It is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Isopropyl-N-ethylsuccinimide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context. For example, in medicinal chemistry, it may interact with ion channels or neurotransmitter receptors, influencing neuronal activity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 1-ethyl-3-isopropylpyrrolidine-2,5-dione with structurally related compounds, highlighting key differences in substituents, molecular weight, and calculated properties:

*Calculated values based on molecular structure.

Key Observations:

Lipophilicity: The ethyl and isopropyl groups in the target compound confer higher lipophilicity (estimated XLogP3 ~1.5) compared to polar derivatives like 1-(3-hydroxypropyl)pyrrolidine-2,5-dione (XLogP3 = -1.2) .

Molecular Weight : The target compound (169.22 g/mol) is smaller than aryl-substituted analogues (e.g., 247.29 g/mol for the 3-methoxyphenyl derivative), which may enhance bioavailability .

Safety : While 1-(3-hydroxypropyl)pyrrolidine-2,5-dione exhibits oral toxicity (H302), the target compound’s alkyl substituents may reduce reactivity and toxicity, though direct data are lacking .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Ethyl-3-isopropylpyrrolidine-2,5-dione, and how can reaction efficiency be quantified?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted malonate esters with diamines under acidic or thermal conditions. For example, ethyl isopropyl malonate derivatives react with ethylenediamine analogs in the presence of catalysts like p-toluenesulfonic acid. Reaction efficiency is quantified using metrics such as yield, purity (HPLC), and turnover frequency (TOF). Statistical methods like Design of Experiments (DoE) can optimize parameters (e.g., temperature, catalyst loading) to maximize efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C) coupled with 2D techniques (e.g., COSY, HSQC) resolves structural ambiguities in the pyrrolidine ring and substituents. Infrared spectroscopy (IR) identifies carbonyl stretching vibrations (~1700–1750 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical data. For example, analogous pyrrolidine diones have been characterized using these methods .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and intermediates to predict reaction pathways. The ICReDD framework integrates quantum chemical reaction path searches with experimental validation, enabling efficient discovery of conditions for electrophilic substitutions or ring-opening reactions. For instance, this approach has reduced trial-and-error experimentation in analogous heterocyclic systems .

Q. What strategies optimize the separation and purification of this compound from complex mixtures?

- Methodological Answer : Membrane separation technologies (e.g., nanofiltration) or chromatographic methods (HPLC with C18 columns) are effective. Solvent selection (e.g., ethanol/water gradients) is guided by Hansen solubility parameters. Process simulation tools (Aspen Plus) can model separation efficiency and scalability, as applied in chemical engineering design .

Q. How do reaction conditions influence the stability of this compound under acidic or basic environments?

- Methodological Answer : Accelerated stability studies (e.g., stress testing at elevated temperatures/pH) combined with kinetic modeling (Arrhenius equations) quantify degradation pathways. For example, hydrolytic degradation of pyrrolidine diones under alkaline conditions can be monitored via HPLC to identify byproducts and establish shelf-life predictions .

Q. What role does this compound play in materials science applications, such as polymer precursors?

- Methodological Answer : The compound’s rigid bicyclic structure and electron-deficient carbonyl groups make it a candidate for polyamide or polyimide synthesis. Ring-opening polymerization (ROP) kinetics can be studied using in-situ FTIR or rheometry. Reactor design (e.g., continuous-flow systems) improves heat transfer and minimizes side reactions .

Key Methodological Insights

- Experimental Design : Use fractional factorial designs to screen variables (e.g., solvent polarity, catalyst type) and response surface methodology (RSM) for optimization .

- Data Integrity : Implement chemical software for secure data management, virtual simulations, and encryption protocols to safeguard experimental results .

- Interdisciplinary Integration : Combine reaction engineering (reactor design ) with computational prediction (ICReDD ) to accelerate discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.